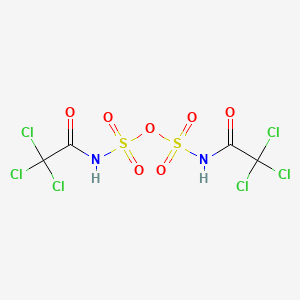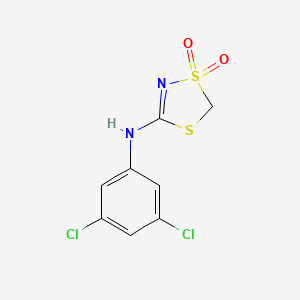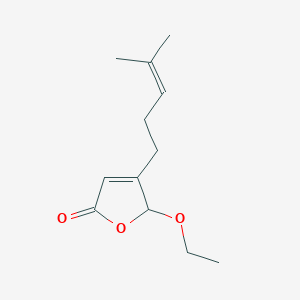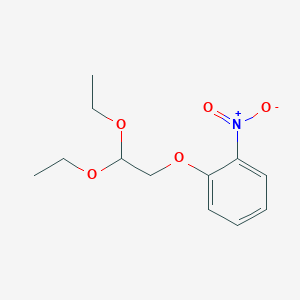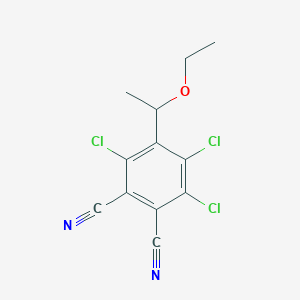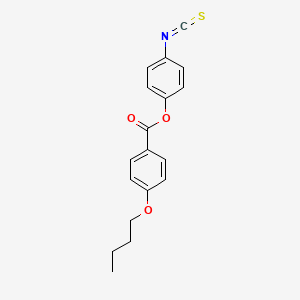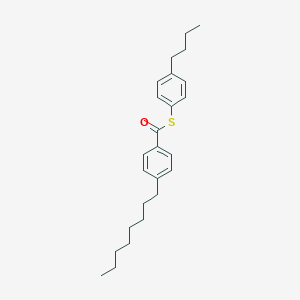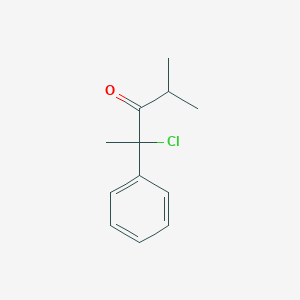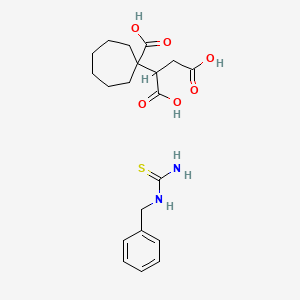
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid is a complex organic compound that combines the properties of benzylthiourea and butanedioic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of benzylthiourea with a suitable dicarboxylic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylthiourea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and alteration of cellular metabolic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylthiourea: Shares the thiourea moiety but lacks the dicarboxylic acid component.
Butanedioic Acid: Contains the dicarboxylic acid group but lacks the benzylthiourea moiety.
Cycloheptyl Derivatives: Compounds with similar cycloheptyl structures but different functional groups
Uniqueness
Benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid is unique due to its combination of benzylthiourea and butanedioic acid derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61153-97-7 |
|---|---|
Formule moléculaire |
C20H28N2O6S |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
benzylthiourea;2-(1-carboxycycloheptyl)butanedioic acid |
InChI |
InChI=1S/C12H18O6.C8H10N2S/c13-9(14)7-8(10(15)16)12(11(17)18)5-3-1-2-4-6-12;9-8(11)10-6-7-4-2-1-3-5-7/h8H,1-7H2,(H,13,14)(H,15,16)(H,17,18);1-5H,6H2,(H3,9,10,11) |
Clé InChI |
MTPWJMHDVGEULV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(CC(=O)O)C(=O)O)C(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


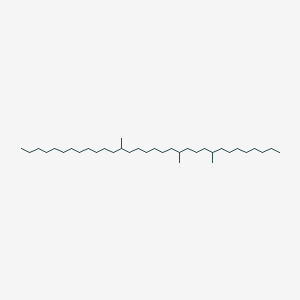
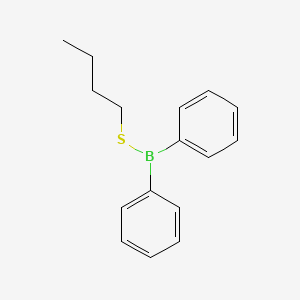
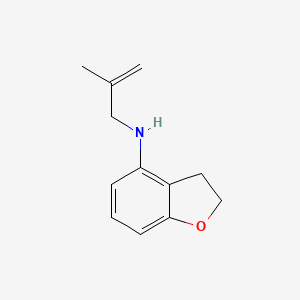
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
